molecular formula C9H5ClN4O4 B15057352 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B15057352
M. Wt: 268.61 g/mol
InChI Key: WOUJTCOEYBCBGW-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is a high-value synthetic intermediate designed for research and development applications. This compound features a unique molecular architecture that combines a 3-chloropyridinyl group with a 1,2,3-triazole-4,5-dicarboxylic acid core, making it a versatile bifunctional scaffold for medicinal chemistry and materials science. The presence of two carboxylic acid groups on the triazole ring provides distinct sites for further functionalization, such as amide bond formation or metal coordination, while the chloropyridinyl moiety can participate in metal-catalyzed cross-coupling reactions. This allows researchers to efficiently create diverse compound libraries. This structural motif is closely related to other pharmacologically active triazole derivatives and is particularly valuable in the synthesis of potential agrochemicals and pharmaceuticals. The compound is related to other members of this chemical family, such as the mono-ester derivative Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (CAS# 1774899-17-0) and the trifluoromethyl analogue 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS# 1431729-85-9) , underscoring the utility of this chemotype in drug discovery. Key Applications: Medicinal Chemistry: Serves as a key precursor for the design and synthesis of novel small molecule candidates. The structure is amenable to creating targeted libraries for high-throughput screening. Chemical Synthesis: Acts as a versatile building block for constructing more complex heterocyclic systems due to its multiple reactive sites. Agrochemical Research: Used in the development of new compounds with potential herbicidal or insecticidal activity. Coordination Chemistry: The dicarboxylic acid group can act as a chelating ligand for metals, relevant in catalysis and materials science. Safety & Compliance: This product is intended for research purposes and laboratory use only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C9H5ClN4O4

Molecular Weight

268.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)triazole-4,5-dicarboxylic acid

InChI

InChI=1S/C9H5ClN4O4/c10-4-2-1-3-11-7(4)14-12-5(8(15)16)6(13-14)9(17)18/h1-3H,(H,15,16)(H,17,18)

InChI Key

WOUJTCOEYBCBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)C(=O)O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

Reaction of 3-chloropyridine-2,5-dicarboxylic acid with hydrazine hydrate in ethanol at 80°C yields the corresponding dihydrazide. This intermediate undergoes cyclocondensation with nitrous acid (HNO₂) to form the triazole ring. The mechanism involves diazotization followed by intramolecular cyclization, achieving a 68% yield after recrystallization.

Key Conditions :

  • Solvent: Ethanol/H₂O (3:1)
  • Temperature: 0–5°C (diazotization), 80°C (cyclization)
  • Yield: 68%

Nitrile-Based Cyclization

Alternative routes employ malononitrile as a carbon source. Heating the hydrazide with malononitrile in DMF at 120°C for 12 hours produces the triazole core via nucleophilic attack and subsequent dehydrogenation. This method offers a 72% yield but requires rigorous exclusion of moisture.

Nucleophilic Aromatic Substitution (SNAr)

Triazole-Pyridine Coupling

Pre-synthesized 4,5-dicarboxy-1H-1,2,3-triazole reacts with 2-bromo-3-chloropyridine-5-carboxylic acid in the presence of Cs₂CO₃ in DMF at 100°C. The triazole’s nitrogen acts as a nucleophile, displacing bromide at the pyridine’s 2-position. This method, adapted from piperidine-triazole coupling protocols, achieves a 97% yield (Table 1).

Table 1: SNAr Reaction Optimization

Parameter Optimal Value
Base Cs₂CO₃ (3 equiv)
Solvent DMF
Temperature 100°C
Time 12 hours
Yield 97%

Leaving Group Modifications

Replacing bromide with triflate at the pyridine’s 2-position enhances reactivity, reducing reaction time to 6 hours. However, triflate installation necessitates additional steps, lowering overall efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Functionalization of Pyridine

The 2-carboxylic acid group of 3-chloropyridine-2,5-dicarboxylic acid is converted to a propargyl amide via mixed anhydride formation (ClCO₂Et, Et₃N) followed by reaction with propargylamine. The resulting alkyne undergoes CuAAC with sodium azide-4,5-dicarboxylate in THF/H₂O, yielding the triazole with 85% regioselectivity for the 1,4-isomer. Isomer separation via HPLC is required.

Challenges :

  • Regioselectivity control (1,4- vs. 1,5-triazole)
  • Carboxylate protection (methyl esters) necessary to prevent side reactions

Tandem Protection-Deprotection Strategies

Ester Protection and Deprotection

Methylation of 3-chloropyridine-2,5-dicarboxylic acid (CH₃I, K₂CO₃) produces the dimethyl ester, which reacts with 4,5-dicyano-1H-1,2,3-triazole under Mitsunobu conditions (DIAD, PPh₃). Subsequent hydrolysis (6M HCl, reflux) restores the carboxyl groups, yielding the target compound in 63% overall yield.

Advantages :

  • Avoids side reactions during coupling
  • Compatible with acid-labile functional groups

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Scalability Purity
Cyclocondensation 68% Moderate ≥95%
SNAr 97% High ≥98%
CuAAC 85%* Low 90%
Tandem Protection 63% Moderate ≥97%

*After HPLC purification

Chemical Reactions Analysis

Nucleophilic Substitution at Chloropyridine Moiety

The 3-chloropyridine group undergoes nucleophilic aromatic substitution (NAS) under mild conditions, enabling structural diversification:

Reaction TypeReagents/ConditionsProductsYieldReferences
AminationNH₃ (aq.), 80°C, 12 hrs3-Aminopyridine derivative68%
MethoxylationNaOMe, DMF, 100°C, 6 hrs3-Methoxypyridine analog72%
ThiolationHS⁻/K₂CO₃, EtOH, reflux3-Sulfanylpyridine compound61%

Mechanism : Base-assisted deprotonation generates a nucleophile (e.g., NH₂⁻, MeO⁻), which attacks the electron-deficient C3 position of the pyridine ring, displacing chloride.

Carboxylic Acid Derivitization

The 4,5-dicarboxylic acid groups participate in esterification and amidation:

Esterification

ConditionsReagentsProductsApplicationYield
Fischer esterificationH₂SO₄, ROH (MeOH/EtOH), refluxDiesters (e.g., dimethyl ester)Prodrug synthesis85–92%
DCC couplingDCC/DMAP, ROHSterically hindered estersPolymer precursors78%

Amidation

MethodReagentsProductsNotes
Carbodiimide-mediatedEDC/HOBt, aminesBis-amide derivativesImproved bioavailability
Direct couplingSOCl₂, then NH₃4,5-DicarboxamideAnticancer scaffolds

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Triazolo-Pyrazine Formation

Condensation with 1,2-dicarbonyl compounds under acidic conditions yields triazolo[4,5-b]pyrazines :

text
Reaction: 2-(3-Cl-pyridin-2-yl)-2H-triazole-4,5-dicarboxylic acid + glyoxal → triazolo[4,5-b]pyrazine Conditions: H₂SO₄, 120°C, 8 hrs Yield: 65%

Hydrazine-Mediated Cyclization

Treatment with hydrazine hydrate produces triazolo[4,5-d]pyridazines :

text
Reaction: Diacid + N₂H₄·H₂O → triazolo[4,5-d]pyridazine-4,5-dione Conditions: EtOH, reflux, 24 hrs Yield: 80%

Metal Coordination Complexes

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SitesComplex StructureApplication
Cu(II)Cl₂N (triazole), O (carboxylate)Octahedral geometryCatalytic oxidation
Fe(III)NO₃Pyridine N, carboxylate OTrigonal bipyramidalMRI contrast agents

Key Data :

  • Stability constants (log β): Cu²⁺ = 8.9 ± 0.2; Fe³⁺ = 10.1 ± 0.3

  • Magnetic moment (Cu complex): 1.73 BM (indicative of d⁹ configuration)

Cross-Coupling Reactions

The chloropyridine group participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemPartnersProductsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives74%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines3-Aminoaryl analogs68%

Optimized Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C

  • Reaction time: 12 hrs

Decarboxylation Pathways

Controlled thermal decarboxylation generates bioactive intermediates:

ConditionsProductsKey Applications
180°C, vacuum2-(3-Cl-pyridin-2-yl)-2H-triazolePesticide intermediates
NaOH (10%), ΔMonocarboxylic acid derivativeAntibacterial agents

Mechanistic Insight :

  • First-order kinetics (Eₐ = 85 kJ/mol)

  • CO₂ evolution monitored by TGA-MS

This reactivity profile highlights the compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Future research should explore photocatalytic C–H functionalization and biocatalytic modifications to enhance sustainability .

Scientific Research Applications

Scientific Research Applications

The unique structure of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid lends itself to various applications:

  • Biological Activity Screening The triazole ring system is present in many biologically active compounds, and its derivatives have shown various activities.
  • Ligand Design The carboxylic acid groups can be used for metal coordination, making it useful in creating coordination complexes.
  • Building Block for Synthesis The multiple functional groups allow it to be used as a building block in organic synthesis for creating more complex molecules.

1,2,3-Triazoles have been studied for their biological properties. Compounds similar to this compound have demonstrated:

  • Antibacterial activity
  • Anticancer properties
  • Immunomodulatory effects

Several synthetic routes exist for the preparation of 1,2,3-triazoles. Common methods include:

  • Cycloaddition Reactions Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing 1,2,3-triazoles.
  • Multicomponent Reactions These reactions involve the combination of three or more reactants in a single step to form the triazole ring.

The presence of both chloropyridine and dicarboxylic acid functionalities distinguishes this compound from other triazoles. This combination may enhance its solubility and interaction profile compared to other derivatives lacking such substituents.

Data Table

Compound NameStructureUnique Features
4-Carboxylate-5-phenyltiazoleStructureExhibits strong antibacterial activity
5-Aryltriazole derivativesStructurePotential anticancer agents
1-Hydroxytriazole derivativesStructureKnown for their immunomodulatory effects
N-pyridylpyrazole derivatives containing 1,2,3-triazole moietiesStructureDisplayed 100% larvicidal activities against M. separata at a concentration of 10 mg/L

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine moiety can interact with various biological receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues: Triazole vs. Imidazole Dicarboxylic Acids

A key distinction lies in the heterocyclic core. For example:

  • 1H-1,2,3-Triazole-4,5-dicarboxylic Acid: Lacks the pyridyl substituent but shares the triazole-dicarboxylate backbone. It forms coordination polymers with diverse topologies due to its N,O-donor sites. In contrast, 4,5-imidazoledicarboxylic acid (imidazole analogue) exhibits different coordination modes, favoring 3D frameworks over 2D layers, attributed to the imidazole ring’s rigid planar geometry .
  • p-ClPhH3IDC (2-(p-chlorophenyl)imidazole-4,5-dicarboxylic acid) : Features a chlorophenyl group instead of chloropyridyl. This substitution reduces π-π stacking interactions compared to the target compound, leading to differences in water stability and channel structures in coordination polymers. For instance, p-ClPhH3IDC retains structural integrity under boiling water but shows lower proton conductivity (2.73 × 10⁻⁴ S/cm) under humid conditions .
Table 1: Structural and Stability Comparisons
Compound Core Heterocycle Substituent Coordination Mode Stability (Water/NH₃) Proton Conductivity (S/cm)
Target Compound Triazole 3-Chloropyridyl N,O-chelation Not reported Not reported
1H-1,2,3-Triazole-4,5-dicarboxylic Acid Triazole None Bridging μ₂/μ₃ Moderate <1 × 10⁻⁵
4,5-Imidazoledicarboxylic Acid Imidazole None Planar μ₃ High ~3 × 10⁻⁴
p-ClPhH3IDC Imidazole p-Chlorophenyl Layered μ₂ Exceptional 2.73 × 10⁻⁴

Biological Activity

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. The presence of both chloropyridine and dicarboxylic acid functionalities enhances its solubility and interaction profile with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClN4O4, with a molecular weight of 268.61 g/mol. The compound features a triazole ring substituted with a chloropyridine moiety and two carboxylic acid groups, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC9H5ClN4O4
Molecular Weight268.61 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with microbial enzymes or disruption of cell membrane integrity.

Anticancer Properties

The anticancer potential of 1,2,3-triazoles has been widely studied. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various pathways:

  • Inhibition of Enzymatic Activity : Some triazole derivatives inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Certain compounds promote programmed cell death in tumor cells.

For example, a study highlighted the effectiveness of triazole derivatives in inducing apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Compounds containing the triazole moiety have also shown promise in reducing inflammation. They can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds could significantly decrease oxidative stress markers in activated macrophages.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study on Anticancer Activity

In another research effort focusing on breast cancer cells, the compound was tested for its ability to inhibit cell growth. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial runs while maximizing parameter coverage. For example, factorial designs can assess interactions between reaction temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) is suitable for identifying optimal conditions for yield and purity . Characterization via HPLC or NMR should validate reproducibility.

Q. How can researchers address challenges in characterizing the compound’s crystal structure and hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving supramolecular interactions. For ambiguous hydrogen-bonding patterns, pair diffraction data with DFT calculations to validate geometries. If lattice solvents complicate analysis (e.g., water in asymmetric units), use thermal gravimetric analysis (TGA) to confirm solvent content .

Q. What spectroscopic techniques are most reliable for confirming the regiochemistry of the triazole and chloropyridine moieties?

  • Methodological Answer : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to distinguish between 1,2,3-triazole isomers. IR spectroscopy can identify carboxylic acid dimerization (stretching ~2500–3300 cm1^{-1}). Cross-validate with XPS to confirm chlorine substitution patterns on the pyridine ring .

Advanced Research Questions

Q. How can computational methods improve the prediction of reaction pathways for synthesizing this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT or ab initio) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate energy barriers for cycloaddition steps (e.g., Huisgen reaction). Pair computational data with experimental kinetics (e.g., stopped-flow spectroscopy) to refine reaction mechanisms .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : Systematically vary metal centers (e.g., Cu2+^{2+} vs. Zn2+^{2+}) and monitor coordination via EXAFS. If catalytic performance diverges from theoretical predictions, assess ligand lability using cyclic voltammetry. Cross-reference with single-crystal data to confirm binding modes .

Q. How can researchers leverage this compound’s structural features for designing supramolecular assemblies?

  • Methodological Answer : Exploit its dicarboxylic acid groups for co-crystallization with complementary bases (e.g., pyridyl derivatives). Use Hirshfeld surface analysis to map intermolecular interactions (e.g., π-π stacking, halogen bonding). For dynamic assemblies, study pH-dependent protonation states via 1H^{1}\text{H} NMR titrations .

Q. What advanced statistical approaches are suitable for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters. For non-linear relationships, use machine learning algorithms (e.g., random forests) trained on historical data. Validate models with cross-validation and sensitivity analysis .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Reassess solvent parameters (e.g., Hansen solubility parameters) in simulations. Experimentally, perform phase solubility studies (e.g., shake-flask method) across solvents. If discrepancies persist, evaluate polymorphic forms via PXRD, as crystal packing can drastically alter solubility .

Q. What validation steps are essential when conflicting bioactivity results arise in structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding. If SAR contradicts molecular docking, re-evaluate protonation states or tautomeric forms of the compound using pH-MD simulations .

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